REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[Br:11][C:12]1[C:17]([CH3:18])=[CH:16][N:15]=[C:14]([CH2:19][OH:20])[CH:13]=1.C(N(CC)CC)C>C(Cl)Cl.O>[Br:11][C:12]1[C:17]([CH3:18])=[CH:16][N:15]=[C:14]([CH:19]=[O:20])[CH:13]=1
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.47 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1C)CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.13 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was then continued for a further 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a dark brown solid which
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum overnight (795 mg)
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
This was purified by column chromatography on silica gel (0-100% EtOAc in isohexane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=NC=C1C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.0945 mmol | |
AMOUNT: MASS | 619 mg | |
YIELD: PERCENTYIELD | 61.8% | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |